molecular formula C12H18O3 B13802602 acetic acid;(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

acetic acid;(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

Cat. No.: B13802602
M. Wt: 210.27 g/mol
InChI Key: AVBSERYYNHXXNK-FVGYRXGTSA-N
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Description

Acetic acid;(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one is a compound that combines the properties of acetic acid and a cyclohexenone derivative. Acetic acid, systematically named ethanoic acid, is a colorless liquid with a pungent smell and is widely known for its role in vinegar. The cyclohexenone derivative, (5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one, is a more complex organic molecule featuring a cyclohexene ring with specific substituents that contribute to its unique chemical behavior.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Acetic acid undergoes several types of chemical reactions, including:

    Oxidation: Acetic acid can be oxidized to carbon dioxide and water.

    Reduction: It can be reduced to ethanol.

    Substitution: Acetic acid can participate in esterification reactions to form esters.

The cyclohexenone derivative can undergo:

    Addition Reactions: Due to the presence of the double bond in the cyclohexene ring.

    Oxidation and Reduction: Modifying the functional groups attached to the ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic or basic catalysts for esterification reactions.

Major Products

    Oxidation of Acetic Acid: Carbon dioxide and water.

    Reduction of Acetic Acid: Ethanol.

    Addition to Cyclohexenone: Various substituted cyclohexanones depending on the reagents used.

Scientific Research Applications

Acetic acid and its derivatives are widely used in various fields:

The cyclohexenone derivative has applications in:

    Synthetic Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential use in drug development due to its unique structure.

Mechanism of Action

Acetic acid exerts its effects primarily through its acidic properties, which can disrupt cell membranes and denature proteins, making it effective as an antimicrobial agent . The cyclohexenone derivative’s mechanism of action would depend on its specific functional groups and their interactions with biological targets, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Formic Acid: A simpler carboxylic acid with similar acidic properties.

    Propionic Acid: Another carboxylic acid with a slightly longer carbon chain.

    Cyclohexanone: A related compound with a similar ring structure but lacking the specific substituents of the cyclohexenone derivative.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

acetic acid;(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H14O.C2H4O2/c1-7(2)9-5-4-8(3)10(11)6-9;1-2(3)4/h4,9H,1,5-6H2,2-3H3;1H3,(H,3,4)/t9-;/m0./s1

InChI Key

AVBSERYYNHXXNK-FVGYRXGTSA-N

Isomeric SMILES

CC1=CC[C@@H](CC1=O)C(=C)C.CC(=O)O

Canonical SMILES

CC1=CCC(CC1=O)C(=C)C.CC(=O)O

Origin of Product

United States

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